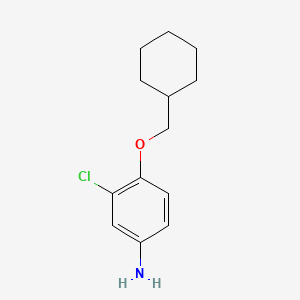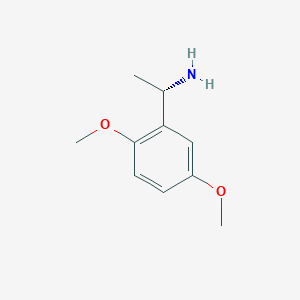
5-Pyrrolidino-2-pyrrolidone
Overview
Description
5-Pyrrolidino-2-pyrrolidone is a useful research compound. Its molecular formula is C8H14N2O and its molecular weight is 154.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Neuroprotective and Antiepileptic Properties
- Pyrrolidone derivatives, including 5-Pyrrolidino-2-pyrrolidone, have been explored for their neuroprotective and antiepileptic effects. These properties stem from their ability to enhance learning and memory, a concept known as "nootropic" effects. The research indicates potential widening of clinical indications for pyrrolidone derivatives in treating neurological disorders (Shorvon, 2001).
Transdermal Drug Delivery Enhancement
- Pyrrolidone derivatives show promise in enhancing the transdermal penetration of various drugs. They increase the solubility and flux of drugs in skin, suggesting their utility in transdermal drug delivery systems. This application is significant for improving the efficacy of topical treatments (Sasaki et al., 1991).
Monitoring Industrial Chemical Exposure
- 5-Hydroxy-N-methyl-2-pyrrolidone (5-HNMP), related to pyrrolidone derivatives, is used as a biomarker to assess exposure to N-methyl-2-pyrrolidone (NMP). This has implications in occupational health for monitoring exposure to industrial chemicals (Akesson & Jönsson, 2000).
Safer Chemical Substitutes in Industry
- The synthesis of safer chemical substitutes for N-methyl-2-pyrrolidone, a related compound, has been researched. This focuses on sustainable processes using bio-derived feedstock, highlighting the environmental and health considerations in industrial solvent use (Moreno-Marrodán et al., 2019).
Hepatic ATP Level Modulation
- L-2-Pyrrolidone-5-carboxylate, a related compound, has been shown to prevent a decrease in hepatic ATP levels in rats treated with ethionine. This suggests potential therapeutic applications in liver health and disease (Shull & Kisilevsky, 1971).
Enhancing Percutaneous Absorption
- Studies have shown that pyrrolidone derivatives, including N-methyl-2-pyrrolidone, can significantly enhance percutaneous absorption of drugs. This has implications for developing more effective skin treatments (Babu & Chen, 2015).
Properties
IUPAC Name |
5-pyrrolidin-1-ylpyrrolidin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2O/c11-8-4-3-7(9-8)10-5-1-2-6-10/h7H,1-6H2,(H,9,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEUXDYKSOOKDQA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2CCC(=O)N2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20338675 | |
| Record name | 5-Pyrrolidino-2-pyrrolidone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20338675 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
76284-12-3 | |
| Record name | 5-Pyrrolidino-2-pyrrolidone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20338675 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-[(2-methylphenoxy)methyl]-4-phenyl-4H-1,2,4-triazole-3-thiol](/img/structure/B3153571.png)











![5-Methoxy-2-[(4-phenoxyanilino)methyl]benzenol](/img/structure/B3153683.png)

